

Physicochemical Properties of 9-O-Feruloyllariciresinol: A Technical Guide for Initial Studies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **9-O-Feruloyllariciresinol**

Cat. No.: **B15594792**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-O-Feruloyllariciresinol is a lignan, a class of polyphenolic compounds found in various plants, notably within the genus *Phyllanthus*. Lignans are of significant interest to the scientific community due to their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This technical guide provides a summary of the known physicochemical properties of **9-O-Feruloyllariciresinol** to support initial research and development studies. Due to the limited availability of specific experimental data for this compound, information on related lignans and generalized experimental protocols are also included to provide a foundational understanding.

Physicochemical Data

The following table summarizes the available physicochemical data for **9-O-Feruloyllariciresinol**. It is important to note that specific experimental values for melting point, boiling point, and pKa are not readily available in the public domain. The data presented is a combination of information found for the compound and its core structure, lariciresinol.

Property	Value	Source
Molecular Formula	C ₃₀ H ₃₂ O ₉	N/A
Molecular Weight	536.57 g/mol	N/A
Melting Point	Data not available	N/A
Boiling Point	Data not available	N/A
Solubility	May be soluble in DMSO, ethanol, and DMF. Low water solubility is expected. Formulations with PEG400, Carboxymethyl cellulose, and Tween 80 have been suggested for related compounds with low water solubility.	N/A
pKa	Data not available	N/A
Appearance	Crystalline powder (typical for related compounds)	N/A

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of **9-O-Feruloyllariciresinol** are not specifically published. However, standard methodologies for natural products can be applied.

Determination of Solubility

The thermodynamic solubility of **9-O-Feruloyllariciresinol** can be determined using the shake-flask method.

Protocol:

- An excess amount of the compound is added to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline pH 7.4, DMSO, ethanol).

- The suspension is agitated in a sealed container at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
- The suspension is then filtered or centrifuged to remove undissolved solid.
- The concentration of the dissolved compound in the supernatant is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- The experiment should be performed in triplicate to ensure accuracy.

Determination of Melting Point

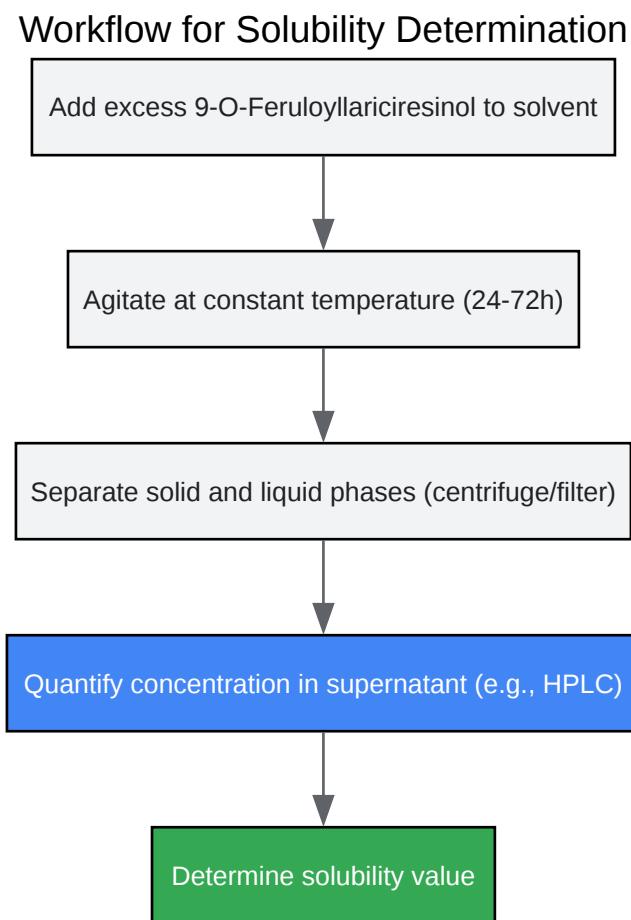
The melting point can be determined using a standard melting point apparatus.

Protocol:

- A small amount of the dry, powdered **9-O-Feruloyllariciresinol** is packed into a capillary tube.
- The capillary tube is placed in the heating block of the melting point apparatus.
- The sample is heated at a slow, controlled rate (e.g., 1-2°C per minute) near the expected melting point.
- The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range.

Determination of pKa (Acid Dissociation Constant)

The pKa can be determined by potentiometric titration or UV-Vis spectrophotometry.

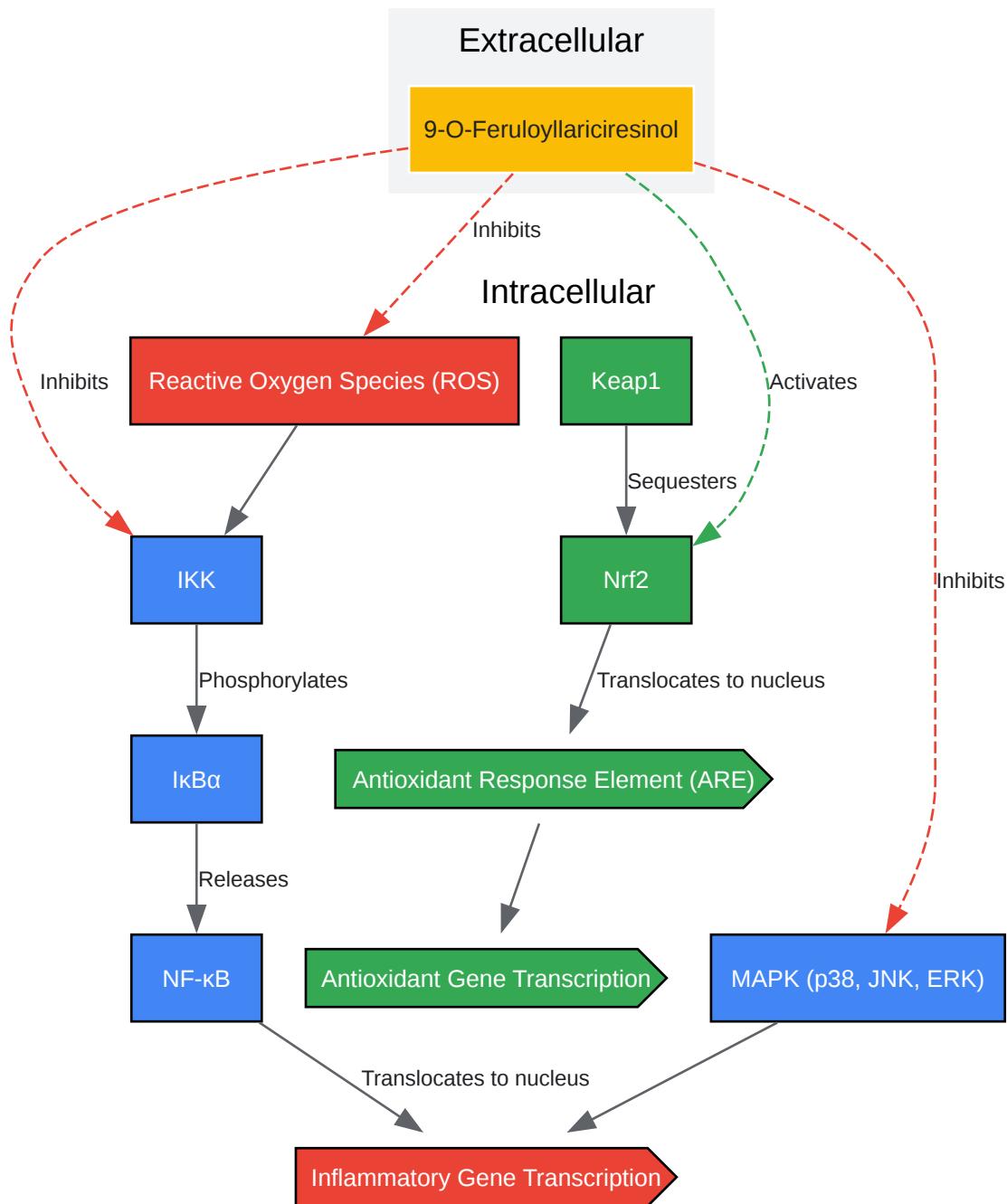

Protocol (Potentiometric Titration):

- A known concentration of **9-O-Feruloyllariciresinol** is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO if solubility in water is low).

- The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.
- The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.
- A titration curve (pH versus volume of titrant added) is plotted.
- The pKa is determined from the pH at the half-equivalence point.

Visualizations

Experimental Workflow: Solubility Determination


[Click to download full resolution via product page](#)

Caption: A generalized workflow for determining the solubility of a compound.

Potential Signaling Pathway Involvement

While direct studies on the signaling pathways modulated by **9-O-Feruloyllariciresinol** are limited, research on related lignans from *Phyllanthus* species and other plants suggests a strong potential for interaction with key inflammatory and antioxidant pathways. Lignans are known to modulate the NF-κB, MAPK, and Nrf2 signaling cascades.^{[1][2][3]} The following diagram illustrates a hypothetical model of how **9-O-Feruloyllariciresinol** might exert its biological effects based on the known activities of similar lignans.

Hypothetical Signaling Pathway for Lignan Activity

[Click to download full resolution via product page](#)

Caption: A model of potential anti-inflammatory and antioxidant signaling pathways.

Disclaimer: This diagram represents a hypothetical mechanism for **9-O-Feruloyllariciresinol** based on the known activities of other lignans. Further experimental validation is required to confirm the specific molecular targets and pathways of **9-O-Feruloyllariciresinol**.

Conclusion

This technical guide provides a foundational overview of the physicochemical properties of **9-O-Feruloyllariciresinol** for researchers and drug development professionals. While specific experimental data for some properties are lacking, the provided information on its molecular characteristics, solubility profile, and potential biological activities offers a starting point for further investigation. The generalized experimental protocols and the hypothetical signaling pathway diagram serve as valuable tools for designing initial studies to explore the therapeutic potential of this promising natural compound. It is recommended that further experimental work be conducted to fully characterize the physicochemical properties and biological activities of **9-O-Feruloyllariciresinol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Phyllanthin from *Phyllanthus amarus* inhibits LPS-induced proinflammatory responses in U937 macrophages via downregulation of NF-κB/MAPK/PI3K-Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antioxidant, Anti-Inflammatory, Anti-Menopausal, and Anti-Cancer Effects of Lignans and Their Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Physicochemical Properties of 9-O-Feruloyllariciresinol: A Technical Guide for Initial Studies]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15594792#physicochemical-properties-of-9-o-feruloyllariciresinol-for-initial-studies>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com